molecular formula C22H28N2O6S B3549887 2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-dimethoxyphenyl)acetamide

2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B3549887
M. Wt: 448.5 g/mol
InChI Key: SEMPDVSTIQWAGG-UHFFFAOYSA-N
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Description

“2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-dimethoxyphenyl)acetamide” is a derivative of phenoxy acetamide . It is part of a series of N-phenylacetamide sulphonamides that have been synthesized for potential therapeutic applications . The molecular formula of this compound is C22H28N2O4S and it has a molecular weight of 416.53372 .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives, including “this compound”, involves various chemical techniques and computational chemistry applications . The goal of these synthesis processes is to design and develop new pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties . The structure is designed to enhance the biological effects of the drug .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are part of the broader field of medicinal chemistry, which combines chemistry and pharmacology . These reactions aim to create biologically active substances based on molecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” contribute to its potential as a pharmaceutical compound . These properties are studied using various chemical techniques and computational chemistry applications .

Future Directions

The future directions for “2-{4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2,4-dimethoxyphenyl)acetamide” and its derivatives involve the design of new derivatives that prove to be successful agents in terms of safety and efficacy to enhance life quality . This provides an opportunity for chemists to explore the chemical diversity of phenoxy acetamide and its derivatives .

properties

IUPAC Name

2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O6S/c1-28-18-10-13-20(21(14-18)29-2)23-22(25)15-30-17-8-11-19(12-9-17)31(26,27)24-16-6-4-3-5-7-16/h8-14,16,24H,3-7,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMPDVSTIQWAGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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